Phenyl 4-benzamido-2-hydroxybenzoate
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Overview
Description
Phenyl 4-benzamido-2-hydroxybenzoate is an organic compound that belongs to the class of benzoate derivatives It is characterized by the presence of a phenyl group, a benzamido group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-benzamido-2-hydroxybenzoate typically involves the esterification of 4-benzamido-2-hydroxybenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-benzamido-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamido group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-benzamido-2-hydroxybenzaldehyde or 4-benzamido-2-hydroxybenzoic acid.
Reduction: Formation of 4-benzamido-2-hydroxybenzylamine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl 4-benzamido-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 4-benzamido-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl 4-benzamido-2-hydroxybenzoate can be compared with other similar compounds, such as:
Phenyl 4-hydroxybenzoate: Lacks the benzamido group, which may result in different chemical and biological properties.
Phenyl 2-hydroxybenzoate: Differently substituted, leading to variations in reactivity and applications.
Benzyl 4-hydroxybenzoate: Contains a benzyl group instead of a phenyl group, affecting its chemical behavior and uses.
This compound is unique
Properties
IUPAC Name |
phenyl 4-benzamido-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-13-15(21-19(23)14-7-3-1-4-8-14)11-12-17(18)20(24)25-16-9-5-2-6-10-16/h1-13,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYSNBCAZHQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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